1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with a triazole ring and a chlorofluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride derivative, such as 3-chloro-4-fluorobenzenesulfonyl chloride, under basic conditions.
Coupling Reaction: Finally, the triazole ring is coupled to the sulfonylated piperidine using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The triazole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)butane
- 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)hexane
Uniqueness
Compared to similar compounds, 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine exhibits unique properties due to the presence of the piperidine ring, which can enhance its binding affinity and selectivity for certain biological targets. Additionally, the combination of the sulfonyl and triazole groups provides a versatile scaffold for further chemical modifications, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4O2S/c14-12-9-11(1-2-13(12)15)22(20,21)18-6-3-10(4-7-18)19-8-5-16-17-19/h1-2,5,8-10H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQVOVLIIGZZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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